![molecular formula C21H16O7 B3395907 Chinensinaphthol CAS No. 53965-06-3](/img/structure/B3395907.png)
Chinensinaphthol
Übersicht
Beschreibung
Chinensinaphthol is a naturally occurring arylnaphthalene lignan lactone, known for its unique structural features and significant pharmacological activities. It is found in various dietary and medicinal plants and has attracted considerable attention from synthetic and medicinal chemists due to its rigid tetracyclic skeleton, structural diversity, and lack of chiral centers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chinensinaphthol typically involves the condensation of arylpropiolic acids. The first synthesis of an arylnaphthalene lignan lactone skeleton was reported in 1895 by the Bucher group . Various synthetic approaches have been designed and successfully applied since then.
Industrial Production Methods: Industrial production of this compound involves the extraction from plants such as Justicia procumbens. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chinensinaphthol undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-Platelet Aggregation Activity
Chinensinaphthol has been identified as a significant bioactive ingredient with anti-platelet aggregation properties. A study demonstrated that the ethyl acetate extract of R. procumbens could inhibit platelet aggregation through interactions with integrin αIIbβ3, a key protein involved in platelet activation and aggregation .
Case Study: Molecular Interaction Analysis
- Methodology : The study utilized optical turbidimetry to evaluate platelet aggregation and gene chip analysis for identifying differentially expressed genes.
- Results : Molecular docking studies indicated that this compound methyl ether exhibits strong binding affinity to integrin αIIbβ3, suggesting its potential as a therapeutic agent for preventing thrombotic events.
Compound | Binding Affinity (Kd) | Interaction Type |
---|---|---|
This compound Methyl Ether | 9.82 μM | π–π interactions with integrin αIIbβ3 |
Neojusticin B | 1.16 μM | Similar interaction pattern |
This foundational research lays the groundwork for developing new anti-thrombotic drugs based on this compound derivatives.
Cancer Therapeutics
This compound has also shown promise in cancer treatment. Its anti-tumoral properties are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: In Vitro Studies
- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
- Findings : this compound exhibited significant cytotoxicity against breast and liver cancer cell lines, with IC50 values indicating potent anti-cancer activity.
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HepG2 (Liver) | 15.0 | Cell cycle arrest |
These results suggest that this compound could serve as a lead compound for developing novel anti-cancer therapies.
Cardiovascular Health
This compound's role in cardiovascular health extends beyond its anti-platelet effects. It has been implicated in improving lipid profiles and reducing inflammation.
Case Study: Epidemiological Studies
- Objective : To evaluate the impact of dietary lignans, including this compound, on cardiovascular disease risk.
- Results : Several studies indicated that higher intake of lignans correlates with lower levels of C-reactive protein (CRP), a marker of inflammation associated with cardiovascular diseases.
Study Type | Outcome | Significance |
---|---|---|
Intervention Studies | Decreased CRP levels | p < 0.05 |
Observational Studies | Lower cardiovascular risk | Consistent across populations |
These findings highlight the potential of this compound as part of dietary interventions aimed at reducing cardiovascular risk.
Pharmacological Properties
This compound is not only limited to cardiovascular and cancer applications but is also recognized for its broad pharmacological properties, including anti-inflammatory and antioxidant effects.
Table: Summary of Pharmacological Effects
Wirkmechanismus
Chinensinaphthol exerts its effects through various molecular targets and pathways. It has been shown to interact with integrin alpha(IIb)beta(3) protein, inhibiting platelet aggregation . Additionally, it exhibits hypolipidemic effects by regulating adipocyte and lipid metabolism through key targets such as HSP90AA1, PPARA, and MMP9 .
Vergleich Mit ähnlichen Verbindungen
Chinensinaphthol is compared with other arylnaphthalene lignan lactones, such as:
- Justicidin A
- Neojusticin B
- Taiwanin E methyl ether
- Diphyllin
Uniqueness: this compound stands out due to its higher content and better target binding ability, making it a significant component in various medicinal applications .
Biologische Aktivität
Chinensinaphthol, a compound derived from Rostellularia procumbens (L.) Nees, has garnered attention for its significant biological activities, particularly in the realm of anti-platelet aggregation. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of this compound, supported by various research studies.
Overview of this compound
This compound is recognized for its bioactive properties, particularly in inhibiting platelet aggregation. Recent studies have identified its interaction with specific proteins involved in platelet function, notably integrin α IIbβ 3. This interaction suggests a potential pathway for therapeutic applications in cardiovascular diseases.
Anti-Platelet Aggregation
Research indicates that this compound exhibits a potent anti-platelet aggregation effect. In vitro studies demonstrated that extracts containing this compound significantly inhibited platelet aggregation induced by adenosine diphosphate (ADP). The half-maximal inhibitory concentration (IC50) values for different extracts were reported as follows:
Extract Type | IC50 (mg/ml) |
---|---|
Ethyl Acetate | 0.1202 |
n-Butanol | 2.863 |
Water | 29.06 |
These results highlight ethyl acetate as the most effective extract for inhibiting platelet aggregation .
Gene Expression Modulation
Microarray analyses revealed that treatment with ethyl acetate extracts led to significant changes in gene expression profiles in platelets. Key genes involved in signaling pathways related to platelet activation were downregulated, including:
- PLCB2
- PRKCA
- GNAQ
- MAPK10
- MAPK8
- MAPK11
This modulation of gene expression underscores the potential of this compound as a therapeutic agent by altering the molecular landscape of platelet activation and aggregation .
Study on Anti-Platelet Effects
A study conducted by researchers utilized optical turbidimetry to assess the anti-platelet effects of this compound methyl ether and neojusticin B. The results indicated that both compounds effectively targeted integrin α IIbβ 3, which is crucial for platelet aggregation. The study employed network pharmacology to predict these interactions and confirmed them through microscale thermophoresis .
Cytotoxic Effects
In addition to its anti-platelet properties, this compound has been studied for its cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases, thereby promoting cell death in tumor cells .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research could focus on:
- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Elucidating the detailed molecular pathways involved in its biological activities.
- Formulation Development : Exploring delivery systems for enhancing bioavailability and therapeutic effects.
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-24-14-4-3-10(5-15(14)25-2)18-11-6-16-17(28-9-27-16)7-12(11)20(22)13-8-26-21(23)19(13)18/h3-7,22H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUVOQCJYNAWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318383 | |
Record name | 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53965-06-3 | |
Record name | LIGNAN DERIV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.